![molecular formula C7H6N4O B3029779 3H-Imidazo[4,5-b]pyridine-7-carboxamide CAS No. 78316-12-8](/img/structure/B3029779.png)
3H-Imidazo[4,5-b]pyridine-7-carboxamide
Overview
Description
3H-Imidazo[4,5-b]pyridine-7-carboxamide is a compound that belongs to the imidazopyridines group . The imidazopyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Synthesis Analysis
The synthesis of 2-substituted 3H-imidazo[4,5-b]pyridine and 1H-imidazo[4,5-b]pyridine has been reported . The authors obtained products with yields from medium to excellent (49%–95%) . A regioselective approach was used for the synthesis .Molecular Structure Analysis
The imidazopyridines comprised an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines and imidazo[1,2-a]pyridines .Chemical Reactions Analysis
Imidazo[4,5-b]pyridine derivatives have been developed as GABA A receptor agonists, proton pump inhibitors, aromatase inhibitors, and NSAIDs . They have the ability to influence many cellular pathways necessary for the proper functioning of various cells .Scientific Research Applications
Antimicrobial Properties
3H-Imidazo[4,5-b]pyridine-7-carboxamide: derivatives have been investigated for their antimicrobial features. Researchers have explored their potential as novel antimicrobial agents based on both experimental and theoretical studies . These compounds may exhibit activity against bacteria, fungi, or other pathogens.
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition
A specific derivative, 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide , has been identified as a potent inhibitor of PARP-1. PARP-1 plays a crucial role in DNA repair, and inhibiting it has therapeutic implications for cancer treatment .
Tuberculosis (TB) Research
Imidazo[4,5-b]pyridine analogues, including 3H-Imidazo[4,5-b]pyridine-7-carboxamide , have been explored for their anti-TB properties. Researchers have studied their structure–activity relationships and mode of action, contributing to the renaissance era of TB drug discovery research .
Synthetic Approaches
Regioselective synthetic approaches have been reported for the preparation of 2-substituted 3H-imidazo[4,5-b]pyridine and 1H-imidazo[4,5-b]pyridine derivatives. These methods yield products with varying yields, ranging from medium to excellent .
Mechanism of Action
Target of Action
3H-Imidazo[4,5-b]pyridine-7-carboxamide is a derivative of imidazopyridines, which are known to play a crucial role in numerous disease conditions . They have been evaluated as antagonists of various biological receptors, including angiotensin II and thromboxane A2 .
Mode of Action
Imidazopyridines are known to modulate the functions of receptors or enzymes in living systems . They interact with their targets, leading to changes in cellular functions.
Biochemical Pathways
Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, and more
Pharmacokinetics
The design and synthesis of bioisosteres, such as imidazopyridines, aim to improve selectivity, pharmacokinetics, metabolic stability, and reduce side effects, including toxicity .
Result of Action
Imidazopyridines are known to have a broad spectrum of bioactivities, including potential therapeutic significance in the central nervous system, digestive system, cancer, inflammation, and more .
properties
IUPAC Name |
1H-imidazo[4,5-b]pyridine-7-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-6(12)4-1-2-9-7-5(4)10-3-11-7/h1-3H,(H2,8,12)(H,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNCLFMILGRPPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C(=O)N)NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10665644 | |
Record name | 1H-Imidazo[4,5-b]pyridine-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10665644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3H-Imidazo[4,5-b]pyridine-7-carboxamide | |
CAS RN |
78316-12-8 | |
Record name | 1H-Imidazo[4,5-b]pyridine-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10665644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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